5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole
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Overview
Description
5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole typically involves the reaction of 3-(methoxymethyl)-1H-1,2,4-triazole with a brominating agent. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired position on the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process typically includes steps such as protection of functional groups, bromination, and deprotection. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted triazoles with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazole derivatives.
Scientific Research Applications
5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemicals: It serves as an intermediate in the synthesis of herbicides, fungicides, and insecticides.
Materials Science: It is utilized in the development of advanced materials such as polymers and nanomaterials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets such as DNA or proteins. The bromine atom and methoxymethyl group can influence the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-1,2,4-triazole: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.
3-(Methoxymethyl)-1H-1,2,4-triazole: Lacks the bromine atom, which may influence its chemical properties and applications.
5-Chloro-3-(methoxymethyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, which can alter its reactivity and biological effects.
Uniqueness
5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole is unique due to the presence of both the bromine atom and the methoxymethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-5-(methoxymethyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-9-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKCULBLUKSXDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NN1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672509 |
Source
|
Record name | 3-Bromo-5-(methoxymethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210892-10-6 |
Source
|
Record name | 3-Bromo-5-(methoxymethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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